Methyl 3-acetyl-5-iodobenzoate

Description

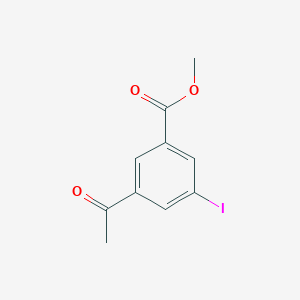

Methyl 3-acetyl-5-iodobenzoate is a substituted benzoic acid derivative characterized by a methyl ester group at the carboxylic acid position, an acetyl group at the 3-position, and an iodine atom at the 5-position of the aromatic ring. This structure confers unique chemical and physical properties, including distinct polarity, solubility, and reactivity.

Properties

Molecular Formula |

C10H9IO3 |

|---|---|

Molecular Weight |

304.08 g/mol |

IUPAC Name |

methyl 3-acetyl-5-iodobenzoate |

InChI |

InChI=1S/C10H9IO3/c1-6(12)7-3-8(10(13)14-2)5-9(11)4-7/h3-5H,1-2H3 |

InChI Key |

PNDMOXGDBVXFPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)I)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetyl-5-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3-acetylbenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The iodine atom at the para-position relative to the acetyl group facilitates nucleophilic substitution reactions. Key examples include:

-

Palladium-catalyzed cross-coupling : In Suzuki-Miyaura reactions, this compound couples with arylboronic acids under Pd(OAc)₂/Xantphos catalysis (5 mol% Pd, 2.5 mol% Xantphos, 1.5 equiv NEt₃, dioxane, 100°C) to yield biaryl derivatives (e.g., thioglycosides with 73–93% yields) .

-

Buchwald-Hartwig amination : Reaction with amines under Pd catalysis forms C–N bonds, though yields depend on steric and electronic effects of the amine .

Key conditions :

| Reaction Type | Catalyst System | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂/Xantphos/NEt₃ | Dioxane | 100°C | 73–93% |

| C–H Arylation | Pd(OAc)₂/L-tert-leucine | HFIP | 130°C | 24–75% |

Transition Metal-Mediated C–H Activation

The acetyl group directs meta-selective C–H functionalization via norbornene-mediated palladation :

-

Methylation : Using MeI and Pd(OAc)₂ with 2-(cyclopentyloxy)quinoline ligand (L19 ), meta-methylation proceeds in 85% yield .

-

Arylation : Electron-deficient aryl iodides (e.g., methyl 2-iodobenzoate) undergo coupling to form meta-arylated products (e.g., 76% yield with 3,5-bis(trifluoromethyl)iodobenzene) .

Mechanism :

-

Oxidative addition of Pd(0) to the aryl iodide.

-

Transient norbornene coordination directs palladium to the meta-position.

Acetyl Group Reactivity

The acetyl moiety participates in:

-

Aldol Condensation : Under basic conditions (e.g., K₂CO₃/MeOH), intramolecular aldol reactions form cycloheptenones via dehydration (e.g., dibenzo-cycloheptenone synthesis) .

-

Hydrolysis : Acidic or basic hydrolysis converts the acetyl group to a carboxylic acid, though this is often avoided to preserve directing effects .

Cyclization and Heterocycle Formation

-

Benzothiazepinone Synthesis : Thioglycoside derivatives of methyl 3-acetyl-5-iodobenzoate undergo lactamization with K₂CO₃ to form benzothiazepinones (quantitative yields) .

-

Dibenzo-Fused Systems : Oxidative homocoupling via Pd(IV) intermediates forms dibenzo-cycloheptenones after aldol/dehydration cascades .

Methyl Ester Transformations

The methyl ester group is typically retained during reactions but can be hydrolyzed post-synthesis:

-

Saponification : Treatment with LiOH or NaOH in THF/H₂O provides the free carboxylic acid for further functionalization .

Key Mechanistic Insights

-

Pd Catalysis : Oxidative addition of Pd(0) to the C–I bond generates Pd(II) intermediates, which undergo ligand-directed C–H activation or cross-coupling .

-

Solvent Effects : Hexafluoroisopropanol (HFIP) enhances reactivity in C–H activation by stabilizing charged transition states .

This compound’s versatility stems from its dual functional groups, enabling applications in medicinal chemistry (e.g., SARS-CoV-2 nsp14 inhibitors) and materials science. Future research may explore enantioselective transformations and photocatalytic applications.

Scientific Research Applications

Methyl 3-acetyl-5-iodobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 3-acetyl-5-iodobenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The iodine atom can also participate in halogen bonding, which stabilizes the interaction with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-acetyl-5-iodobenzoate with analogous compounds based on substituent variations, physical properties, and applications.

Methyl 3-Hydroxy-5-Iodobenzoate

- Structural Difference : Replaces the acetyl group (COCH₃) at the 3-position with a hydroxyl group (OH).

- Impact: Increased polarity and hydrogen-bonding capacity due to the hydroxyl group, enhancing solubility in polar solvents.

- Similarity Score : 0.91 (indicating high structural overlap) .

Methyl 3-Amino-5-Iodobenzoate

- Structural Difference: Substitutes the acetyl group with an amino group (NH₂).

- Impact: The amino group introduces basicity and nucleophilicity, enabling participation in coupling reactions (e.g., amide bond formation). Molecular formula: C₈H₈INO₂ (vs. C₁₀H₉IO₃ for this compound), resulting in a lower molecular weight (293.06 g/mol vs. ~308.07 g/mol) .

Methyl 3-Acetamido-5-(Acetamidomethyl)-2,4,6-Triiodobenzoate

- Structural Difference: Features three iodine atoms (at 2, 4, 6-positions) and two acetylated amino groups.

- Impact: Significantly higher molecular weight (739.52 g/mol) due to multiple iodine atoms, making it suitable for X-ray contrast imaging. Reduced solubility in organic solvents compared to mono-iodinated analogs .

Methyl 3-Amino-4-Hydroxy-5-Iodobenzoate

- Structural Difference: Adds a hydroxyl group at the 4-position alongside the amino group at the 3-position.

- Impact: Enhanced hydrogen-bonding network, improving crystallinity. Potential for chelation with metal ions, broadening applications in catalysis or bioimaging .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | C₁₀H₉IO₃ | ~308.07 | Acetyl (3), Iodine (5) | Medicinal chemistry, halogen bonding |

| Methyl 3-hydroxy-5-iodobenzoate | C₈H₇IO₃ | ~294.05 | Hydroxyl (3), Iodine (5) | Polar solvent reactions |

| Methyl 3-amino-5-iodobenzoate | C₈H₈INO₂ | 293.06 | Amino (3), Iodine (5) | Coupling reactions, APIs |

| Methyl 3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoate | C₁₄H₁₄I₃N₂O₄ | 739.52 | Triiodo, Acetamido groups | Radiocontrast agents |

Key Research Findings

- Reactivity: The acetyl group in this compound stabilizes the aromatic ring via electron-withdrawing effects, reducing electrophilic substitution rates compared to hydroxyl or amino analogs .

- Solubility: Mono-iodinated derivatives (e.g., Methyl 3-amino-5-iodobenzoate) exhibit better solubility in ethanol and DMSO than multi-iodinated variants .

- Biological Relevance: Iodine’s heavy atom effect makes this compound a candidate for single-crystal X-ray studies, whereas amino/hydroxyl analogs are more suited for bioactivity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.